Cas no 868680-03-9 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate)

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate is a specialized heterocyclic ester compound combining a dihydropyridinone core with a naphthalene carboxylate moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly due to the presence of nitro and ethoxy functional groups, which may enhance reactivity or binding affinity. The compound’s hybrid architecture could offer advantages in modulating biological activity or serving as an intermediate in synthetic pathways. Its precise properties would depend on factors such as solubility, stability, and interactions with target systems, making it a candidate for further research in drug development or material science.
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate structure
868680-03-9 structure
Product name:6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
CAS No:868680-03-9
MF:C19H16N2O6
Molecular Weight:368.340145111084
CID:6536424

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
    • 1-Naphthalenecarboxylic acid, 2-ethoxy-, 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinyl ester
    • インチ: 1S/C19H16N2O6/c1-3-26-14-9-8-12-6-4-5-7-13(12)16(14)19(23)27-15-10-11(2)20-18(22)17(15)21(24)25/h4-10H,3H2,1-2H3,(H,20,22)
    • InChIKey: YZRXOXWUZPTJOT-UHFFFAOYSA-N
    • SMILES: C1(C(OC2C=C(C)NC(=O)C=2[N+]([O-])=O)=O)=C2C(C=CC=C2)=CC=C1OCC

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 552.1±50.0 °C(Predicted)
  • 酸度系数(pKa): 6.82±0.10(Predicted)

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1826-0082-2μmol
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1826-0082-15mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1826-0082-5μmol
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1826-0082-20mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1826-0082-4mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1826-0082-100mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1826-0082-30mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1826-0082-20μmol
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1826-0082-1mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1826-0082-5mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate
868680-03-9 90%+
5mg
$69.0 2023-05-17

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate 関連文献

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylateに関する追加情報

6-Methyl-3-Nitro-2-Oxo-1,2-Dihydropyridin-4-Yl 2-Ethoxynaphthalene-1-Carboxylate: A Comprehensive Overview

6-Methyl-3-Nitro-2-Oxo-1,2-Dihydropyridin-4-Yl 2-Ethoxynaphthalene-1-Carboxylate (CAS No: 868680-03-9) is a highly specialized organic compound with a complex molecular structure that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a dihydropyridine ring system and a naphthoate ester moiety, which contribute to its diverse chemical properties and potential applications.

The dihydropyridine ring system in this compound is notable for its ability to undergo various redox reactions, making it a valuable component in the development of antioxidants and radical scavengers. Recent studies have explored the role of such compounds in mitigating oxidative stress, a condition implicated in numerous pathological states, including neurodegenerative diseases and cardiovascular disorders. The presence of the nitro group further enhances the compound's reactivity, enabling it to participate in a wide range of chemical transformations that are critical in drug design and synthesis.

One of the most intriguing aspects of 6-Methyl-3-Nitro-2-Oxo-1,2-Dihydropyridin-4-Yl 2-Ethoxynaphthalene-1-Carboxylate is its potential as a precursor in the synthesis of more complex molecules. Researchers have demonstrated that this compound can serve as a versatile building block for constructing bioactive agents with enhanced pharmacokinetic profiles. For instance, its ability to form stable ester linkages has been leveraged in the development of prodrugs that exhibit improved solubility and bioavailability.

In addition to its pharmacological applications, this compound has also found utility in materials science. The naphthoate ester moiety imparts unique electronic properties to the molecule, making it an attractive candidate for use in organic electronics. Recent advancements in the field have highlighted its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices, where its ability to facilitate efficient charge transport is highly advantageous.

The synthesis of 6-Methyl-3-Nitro-2-Oxo-1,2-Dihydropyridin-4-Yl 2-Ethoxynaphthalene-1-Carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and product purity. Key steps include the formation of the dihydropyridine ring through cyclocondensation reactions and subsequent functionalization to introduce the naphthoate ester group. These steps are often carried out under mild conditions to preserve the integrity of sensitive functional groups.

From an environmental standpoint, there is growing interest in understanding the fate and toxicity of this compound within ecosystems. Preliminary studies suggest that it exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully characterize its environmental impact. This information is crucial for ensuring the sustainable use of such compounds in industrial applications.

In conclusion, 6-Methyl-3-Nitro-2-Oxo-1,2-Dihydropyridin-4-Yl 2-Ethoxynaphthalene-1-Carboxylate (CAS No: 868680039) stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple disciplines. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both therapeutic development and advanced materials science.

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